
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dihydro-oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl nitrite with appropriate starting materials under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal-free conditions, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite and iron catalysts are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl acetoacetate: An intermediate in the synthesis of various organic chemicals.
tert-Butyl nitrite: Used as a co-catalyst in oxidation reactions.
Uniqueness
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(6S)-6-tert-butyl-5-methoxy-6-methyl-3H-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)10(4)8(13-5)11-6-7(12)14-10/h6H2,1-5H3/t10-/m1/s1 |
InChI-Schlüssel |
KQLQSJJUUZQXGN-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@]1(C(=NCC(=O)O1)OC)C(C)(C)C |
Kanonische SMILES |
CC1(C(=NCC(=O)O1)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
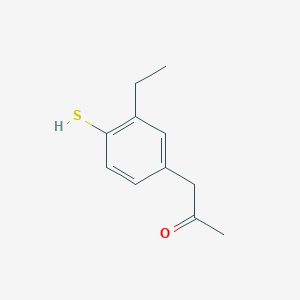
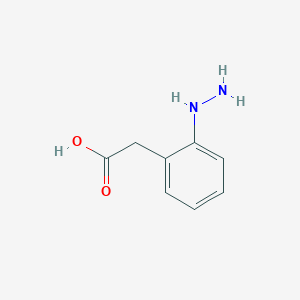

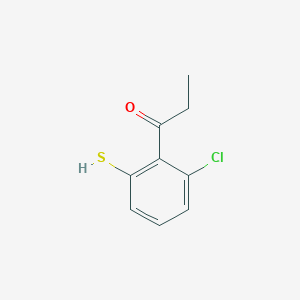
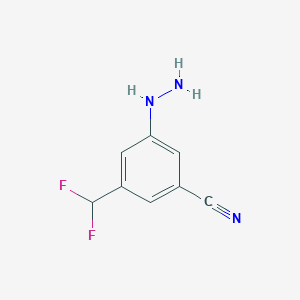
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)
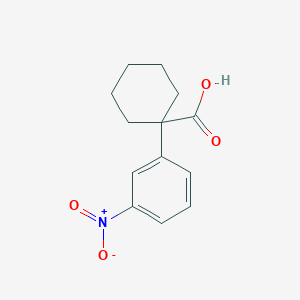
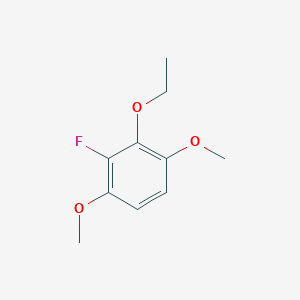
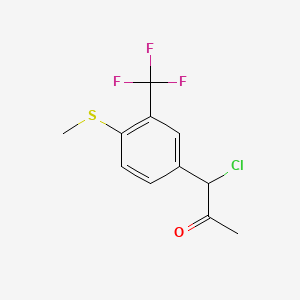
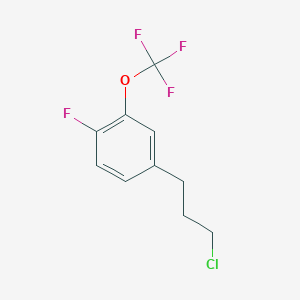


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
